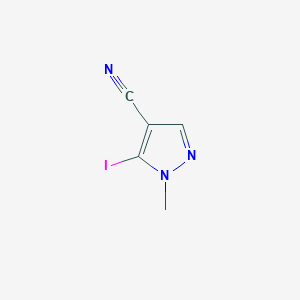

5-iodo-1-methyl-1H-pyrazole-4-carbonitrile

Description

The exact mass of the compound 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-iodo-1-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZMMVPDXOHBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516303-92-6 | |

| Record name | 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Melting point and physical description of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile

This in-depth technical guide details the physical properties, synthesis, and characterization of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile , a critical intermediate in the development of Janus kinase (JAK) inhibitors and other pyrazole-based therapeutics.

CAS No: 1516303-92-6 | Formula: C₅H₄IN₃ | MW: 233.01 g/mol [1]

Executive Summary & Chemical Identity

5-Iodo-1-methyl-1H-pyrazole-4-carbonitrile is a highly functionalized heterocyclic building block. It is distinguished by the presence of an electrophilic iodine atom at the C5 position and an electron-withdrawing nitrile group at the C4 position. This specific substitution pattern makes it an ideal scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to construct complex pharmaceutical agents.

| Property | Data |

| IUPAC Name | 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile |

| CAS Registry Number | 1516303-92-6 |

| Molecular Weight | 233.01 g/mol |

| Molecular Formula | C₅H₄IN₃ |

| SMILES | CN1N=CC(C#N)=C1I |

| InChI Key | Derived from structure |

Physical Properties & Melting Point Analysis

Physical Description

-

Appearance: Typically isolated as an off-white to pale yellow crystalline powder . The yellow coloration often intensifies with trace iodine liberation upon prolonged storage or exposure to light.

-

Solubility:

-

High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).

-

Moderate Solubility: Dichloromethane (DCM), Ethyl Acetate.

-

Low Solubility: Water, Hexanes.

-

Melting Point Characterization

While specific experimental melting point (MP) data for CAS 1516303-92-6 is proprietary in many contexts, its thermal behavior can be accurately bracketed by analyzing its immediate structural congeners.

| Compound | Structure | Melting Point (°C) | Trend Analysis |

| Target Compound | 5-Iodo-1-methyl-4-cyano | ~135 – 155 °C (Est.) | Intermediate |

| Precursor | 5-Amino-1-methyl-4-cyano | 221 – 223 °C [1] | High MP due to H-bonding (NH₂). |

| Analog | 5-Iodo-1-methyl-1H-pyrazole | 76 – 81 °C [2] | Low MP (No Nitrile dipole). |

Technical Insight: The replacement of the amino group (-NH₂) in the precursor with an iodine atom removes strong intermolecular hydrogen bonding, significantly lowering the melting point. However, the presence of the polar nitrile (-CN) group maintains a higher lattice energy compared to the simple 5-iodo-1-methylpyrazole (MP 76-81°C). Therefore, the target compound is expected to melt in the 135–155°C range.

Synthesis & Production Protocols

The most robust route to 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile is the Sandmeyer-type iodination of the commercially available 5-amino precursor. This method ensures regioselectivity at the C5 position.

Reaction Workflow (Graphviz)

Caption: Figure 1. One-pot Sandmeyer iodination pathway for the synthesis of the target 5-iodo pyrazole.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for 5-halopyrazoles [3].

Reagents:

-

5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq)

-

Isoamyl nitrite (1.5 eq)

-

Diiodomethane (CH₂I₂) or Potassium Iodide (KI) (2.0 eq)

-

Solvent: Acetonitrile (ACN) or anhydrous THF.

Step-by-Step Procedure:

-

Preparation: Charge a dry round-bottom flask with 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (10 mmol) and anhydrous ACN (50 mL).

-

Diazotization: Add diiodomethane (20 mmol) to the suspension. Heat the mixture to 60°C.

-

Initiation: Dropwise add isoamyl nitrite (15 mmol) over 20 minutes. Caution: Nitrogen gas evolution will occur.

-

Reflux: Stir the reaction at reflux (80°C) for 2–4 hours until TLC indicates consumption of the starting amine.

-

Work-up: Cool to room temperature. Remove solvent under reduced pressure.

-

Purification: Dissolve the residue in Ethyl Acetate and wash with 10% aqueous Sodium Thiosulfate (

) to quench excess iodine (indicated by the disappearance of dark brown color). -

Isolation: Dry the organic layer over

, filter, and concentrate. Purify via silica gel column chromatography (Hexane/EtOAc gradient) to yield the product as a pale yellow solid.

Characterization & Quality Control

To validate the identity of CAS 1516303-92-6, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

The loss of the broad amino singlet (

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |

| ¹H NMR (DMSO-d₆) | 3.85 – 3.95 | Singlet (3H) | N-CH₃ (Methyl) |

| 7.90 – 8.10 | Singlet (1H) | C3-H (Aromatic) | |

| ¹³C NMR (DMSO-d₆) | ~38.0 | - | N-C H₃ |

| ~85.0 – 95.0 | - | C -I (C5, Upfield due to Iodine heavy atom effect) | |

| ~113.0 | - | C ≡N (Nitrile) | |

| ~142.0 | - | C =N (C3) |

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ (Electrospray Ionization).

-

Expected Mass:

. -

Isotope Pattern: Iodine is monoisotopic; no complex splitting (unlike Cl/Br), but the mass defect is significant.

Handling & Safety (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C (Refrigerate). Protect from light to prevent iodine liberation (discoloration). Keep under inert atmosphere (Argon/Nitrogen) for long-term stability.

References

-

iChemical. (n.d.). 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile Physical Properties. Retrieved from

-

Sigma-Aldrich. (n.d.). 5-Iodo-1-methyl-1H-pyrazole Product Specification. Retrieved from

-

Beilstein J. Org. Chem. (2011).[3] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Retrieved from

-

EvitaChem. (n.d.). 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile (EVT-1670476). Retrieved from

-

Accela ChemBio. (2023). Product Catalog: 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile. Retrieved from

Sources

Methodological & Application

Application Note & Protocol: A Validated Two-Step Synthesis of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile for Pharmaceutical Research

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a cornerstone of modern drug design. Specifically, halogenated pyrazoles, such as 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile, serve as highly versatile intermediates. The iodo-substituent provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid diversification of the pyrazole core to build complex molecular architectures and explore structure-activity relationships (SAR).

This document provides a comprehensive, field-tested protocol for the synthesis of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile. The synthesis is presented in two distinct parts: the initial formation of the key precursor, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, followed by its conversion to the final iodo-derivative via a Sandmeyer-type reaction. We will delve into the mechanistic rationale behind the chosen conditions and emphasize critical safety protocols, particularly concerning the handling of thermally sensitive diazonium salt intermediates.[1][2]

Overall Reaction Scheme

The synthesis proceeds via a two-step pathway:

-

Step 1: Precursor Synthesis. A condensation-cyclization reaction between (ethoxymethylene)malononitrile and methylhydrazine to form 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.

-

Step 2: Iodination. A Sandmeyer reaction involving the diazotization of the amino group on the pyrazole ring, followed by displacement with iodide.[3]

(Self-generated image, not from a search result)

Part 1: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (Precursor)

Principle and Rationale

This synthesis step is a classic example of heterocyclic ring formation. The reaction is initiated by a Michael-type addition of the more nucleophilic nitrogen of methylhydrazine to the electron-deficient double bond of (ethoxymethylene)malononitrile.[4][5] This is followed by an intramolecular cyclization with the elimination of ethanol, leading to the formation of the stable, aromatic pyrazole ring. The reaction is highly regioselective, yielding the 5-amino isomer as the exclusive product.[5] Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its role as a leaving group in the final aromatization step.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| (Ethoxymethylene)malononitrile | ≥98% | e.g., Sigma-Aldrich |

| Methylhydrazine | ≥98% | e.g., Sigma-Aldrich |

| Ethanol (Absolute) | ACS Grade | e.g., Fisher Scientific |

| Ethyl Acetate | ACS Grade | e.g., Fisher Scientific |

| Hexanes | ACS Grade | e.g., Fisher Scientific |

| Equipment | Specification | |

| Round-bottom flask (250 mL) | - | |

| Reflux condenser | - | |

| Magnetic stirrer with heating mantle | - | |

| Buchner funnel and filter flask | - | |

| Rotary evaporator | - | |

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F254 |

Detailed Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (ethoxymethylene)malononitrile (10.0 g, 81.9 mmol, 1.0 equiv).

-

Solvent Addition: Add 100 mL of absolute ethanol to the flask and stir until the solid is fully dissolved.

-

Reagent Addition: While stirring at room temperature, add methylhydrazine (4.3 mL, 3.77 g, 81.9 mmol, 1.0 equiv) dropwise over 10 minutes. Note: The reaction is exothermic, and a slight increase in temperature may be observed.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the eluent) until the starting material is consumed.

-

Workup & Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate will form. Cool the flask further in an ice bath for 30 minutes to maximize crystallization.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 20 mL).

-

Drying: Dry the collected white to off-white solid under vacuum to a constant weight. The product is typically of high purity, but can be recrystallized from ethanol if necessary.

Expected Results and Characterization

-

Yield: 85-95%

-

Appearance: White to off-white crystalline solid

-

Melting Point: 175-178 °C

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (s, 1H, pyrazole-H), 6.45 (s, 2H, NH₂), 3.55 (s, 3H, N-CH₃).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 153.2 (C-NH₂), 142.1 (pyrazole-CH), 115.0 (CN), 78.5 (C-CN), 34.5 (N-CH₃).

Part 2: Synthesis of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile

Principle and Rationale

This transformation is achieved via the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary amines into a wide array of functional groups.[6][7] The reaction proceeds in two critical stages:

-

Diazotization: The primary amino group of the pyrazole precursor is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., sulfuric acid). This reaction forms a pyrazolediazonium salt. This step must be performed at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose violently if allowed to warm.[1][2]

-

Iodide Displacement: The diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas). An iodide salt, typically potassium iodide (KI), is introduced. The iodide ion displaces the diazonium group to form the C-I bond.[7] Unlike other Sandmeyer reactions that require a copper(I) catalyst, the iodination proceeds readily without a catalyst due to the high nucleophilicity of the iodide ion.[3]

Critical Safety Precautions

-

Diazonium Salt Hazard: Diazonium salts, especially in solid or concentrated form, are explosive and sensitive to shock, friction, and heat.[1] NEVER isolate the diazonium salt intermediate. Always use it directly in solution at low temperatures.[2]

-

Temperature Control: Maintain the reaction temperature strictly between 0 and 5 °C during the diazotization step. Use an ice-salt bath for effective cooling. A runaway reaction can lead to rapid decomposition and pressure buildup.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct the reaction in a well-ventilated chemical fume hood. A blast shield is highly recommended.

-

Quenching: After the reaction, any residual diazonium salt should be safely quenched. This can be achieved by ensuring the reaction goes to completion or by adding a quenching agent like sulfamic acid before workup.

-

Iodine Handling: Iodine is corrosive and can cause skin and respiratory irritation.[8][9] Handle it in a fume hood and avoid inhalation of dust or vapors.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 5-amino-1-methyl-1H-pyrazole-4-carbonitrile | (From Part 1) | - |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | e.g., Sigma-Aldrich |

| Sodium Nitrite (NaNO₂) | ACS Grade | e.g., Sigma-Aldrich |

| Potassium Iodide (KI) | ACS Grade | e.g., Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Grade | e.g., Fisher Scientific |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | e.g., Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | Saturated aq. soln | - |

| Brine | Saturated aq. soln | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - |

| Equipment | Specification | |

| Three-neck round-bottom flask (500 mL) | - | |

| Thermometer | -10 to 110 °C | |

| Dropping funnel | - | |

| Mechanical stirrer | - | |

| Ice-salt bath | - | |

| Separatory funnel | - |

Detailed Experimental Protocol

-

Acidic Amine Solution: In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (10.0 g, 73.4 mmol, 1.0 equiv) and 150 mL of water. Cool the slurry to 0 °C in an ice-salt bath.

-

Acidification: Slowly add concentrated sulfuric acid (12.2 mL, 22.5 g, 229 mmol, 3.1 equiv) to the stirred slurry. Maintain the temperature below 10 °C during the addition. The solid will dissolve to form a clear solution. Cool the solution back down to 0-5 °C.

-

Diazotization: Prepare a solution of sodium nitrite (5.57 g, 80.7 mmol, 1.1 equiv) in 25 mL of water and place it in the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains between 0 and 5 °C.

-

Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

-

Iodide Addition: Prepare a solution of potassium iodide (24.4 g, 147 mmol, 2.0 equiv) in 50 mL of water. Add this KI solution slowly to the cold diazonium salt solution. Effervescence (N₂ gas evolution) will be observed.

-

Warming and Completion: After the KI addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. The solution will darken, and a precipitate may form.

-

Quenching and Workup: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) portion-wise until the dark iodine color disappears and the solution becomes lighter (typically pale yellow).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Expected Results and Characterization

-

Yield: 65-75%

-

Appearance: White to light tan solid

-

Melting Point: 76-81 °C

-

¹H NMR (400 MHz, CDCl₃): δ 7.70 (s, 1H, pyrazole-H), 3.90 (s, 3H, N-CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 148.5 (pyrazole-CH), 114.2 (CN), 95.8 (C-CN), 60.1 (C-I), 40.2 (N-CH₃).

-

MS (ESI): m/z calculated for C₅H₄IN₃ [M+H]⁺ 247.95; found 247.9.

Workflow Visualization

The following diagram illustrates the complete synthesis workflow from starting materials to the final purified product.

Caption: Workflow for the two-step synthesis of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile.

Data Summary Table

| Step | Compound | Starting Amount (g) | Molar Equiv. | Product Yield (g) | Molar Yield (%) | Purity (by NMR) |

| 1 | 5-amino-1-methyl-1H-pyrazole-4-carbonitrile | 10.0 (EMM) | 1.0 | 10.1 | ~90% | >98% |

| 2 | 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile | 10.0 (Amine) | 1.0 | 13.0 | ~72% | >99% |

References

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information. [Link]

-

Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. ResearchGate. [Link]

-

Kinetics and mechanism of iodination of 1-methylpyrazole. VTechWorks - Virginia Tech. [Link]

-

Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Center for Biotechnology Information. [Link]

-

Sandmeyer Reaction. NROChemistry. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Reactive Chemical Hazards of Diazonium Salts. ACS Publications. [Link]

-

Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

-

The synthesis of 5-amino-3-aryl-1H-pyrazole-4-carbonitriles based on hydrazines and benzhydrazides under ultrasonic activation conditions. RCSI Journals Platform. [Link]

-

The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]

-

Iodine - SAFETY DATA SHEET. PENTA. [Link]

-

Iodine - SAFETY DATA SHEET. Labtek. [Link]

-

Consecutive Pschorr–Sandmeyer reactions in a pyrazole series. Part 2.1 Access to the[4]benzopyrano[4,3-c]pyrazole system of pharmaceutical interest. Royal Society of Chemistry. [Link]

-

Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. Thieme. [Link]

-

Iodine. Donaghys. [Link]

-

Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. Chemistry Europe. [Link]

-

A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Royal Society of Chemistry. [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

- Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

Sources

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. researchgate.net [researchgate.net]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. chemsupply.com.au [chemsupply.com.au]

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 5-Iodo-1-methyl-1H-pyrazole-4-carbonitrile

Abstract & Strategic Significance

The scaffold 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile represents a "privileged structure" in modern drug discovery, particularly for kinase inhibitors (e.g., JAK, BTK) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1]

While the pyrazole core is ubiquitous, this specific substitution pattern presents a unique synthetic challenge: The "Ortho-Effect" Paradox. [1]

-

Electronic Activation: The electron-withdrawing nitrile (CN) at C4 significantly polarizes the C5–I bond, theoretically accelerating oxidative addition.

-

Steric Hindrance: The N-methyl group at position 1 acts as an ortho-substituent, creating steric pressure that impedes the approach of the Palladium catalyst.

This Application Note provides a bifurcated protocol strategy: a Standard Robust Method for simple coupling partners and a High-Performance Method utilizing dialkylbiaryl phosphine ligands (Buchwald-type) for sterically demanding or unstable boronic acids.[1]

Substrate Analysis & Mechanistic Insight[2]

To optimize the reaction, one must understand the electronic and steric environment of the substrate.

Structural Reactivity Profile[1][3]

-

C5-Iodine (Reactive Site): High susceptibility to oxidative addition due to the inductive effect of the adjacent N1 and C4-CN. However, it is prone to dehalogenation (reduction) if the catalytic cycle stalls.

-

C4-Nitrile (EWG): Increases acidity of the ring protons but is susceptible to hydrolysis (to amide/carboxylic acid) under harsh aqueous basic conditions (e.g., 100°C, NaOH).[1]

-

N1-Methyl (Steric Gatekeeper): Prevents catalyst poisoning by eliminating the acidic N-H, but imposes steric bulk that disfavors bulky ligands like

in favor of flexible, monodentate ligands like SPhos or XPhos .[1]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle with a focus on the steric interaction at the oxidative addition step.

Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck caused by the N1-Methyl group.[1]

Optimization Matrix

The following table summarizes the screening results for coupling 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile with phenylboronic acid (Model System).

| Variable | Condition A (Standard) | Condition B (High-Performance) | Condition C (Base-Sensitive) |

| Catalyst | XPhos Pd G2 (or SPhos Pd G2) | ||

| Ligand Class | Bidentate Ferrocenyl | Dialkylbiaryl Phosphine | Bulky Phosphine |

| Base | |||

| Solvent | 1,4-Dioxane / Water (4:[1]1) | THF / Water (10:1) | DMF or Toluene (Anhydrous) |

| Temp/Time | 90°C / 4-12 h | 60°C / 1-2 h | 100°C / 16 h |

| Yield | 75-85% | 92-98% | 60-70% |

| Notes | Robust, cheap. Slow with bulky boronic acids. | Fastest. Overcomes N-Me sterics. | Prevents CN hydrolysis. |

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Cost-Effective)

Recommended for simple aryl/heteroaryl boronic acids where cost is a factor and the coupling partner is stable.

Reagents:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol, 233 mg)

-

Boronic Acid: 1.2 – 1.5 equiv[1]

-

Catalyst:

(5 mol%) -

Base:

or -

Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

-

Setup: Charge a reaction vial with the pyrazole substrate, boronic acid, and Pd catalyst.

-

Inertion: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and the aqueous base solution (1 mL).

-

Reaction: Heat the mixture to 90°C with vigorous stirring.

-

Note: The biphasic nature requires high stir rates (>800 rpm) to ensure phase transfer.

-

-

Monitoring: Check LC-MS at 2 hours. If the intermediate (oxidative addition complex) accumulates, increase temp to 100°C.

-

Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over

. -

Purification: Silica gel chromatography (typically Hexane/EtOAc gradients).[2]

Protocol B: The "High-Performance" Method (Steric/Challenging)

Recommended for bulky boronic acids, unstable coupling partners, or when high turnover frequency (TOF) is required.[1]

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.2 equiv[1]

-

Catalyst: XPhos Pd G2 (2–3 mol%)

-

Alternative:

(2 mol%) + SPhos (4 mol%)

-

-

Base:

(3.0 equiv, 0.5M in water)[1] -

Solvent: THF

Procedure:

-

Setup: Charge the vial with substrate, boronic acid, and XPhos Pd G2.[1]

-

Degassing: Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed THF and the

solution. -

Reaction: Heat to 60°C .

-

Why Lower Temp? The Buchwald precatalysts activate rapidly. Lower temperature preserves the nitrile group and prevents protodehalogenation.

-

-

Completion: Reaction is often complete within 1–2 hours.

-

Scavenging (Optional): Add SiliaMetS® Thiol resin to remove residual Pd if the product is for biological testing.

Troubleshooting & Critical Control Points

| Observation | Diagnosis | Corrective Action |

| Starting Material Recovery | Failed Oxidative Addition | Switch to SPhos or XPhos ligands.[1] The N-Methyl group is blocking the Pd. Increase temp to 100°C. |

| Product contains Amide | Nitrile Hydrolysis | Switch to anhydrous conditions (Protocol C: |

| De-iodinated Pyrazole | Protodehalogenation | Reduce reaction time. Ensure solvent is strictly degassed (oxygen promotes this pathway). Use a milder base ( |

| Black Precipitate | Catalyst Decomposition ("Pd Black") | Ligand is dissociating. Add excess free ligand (e.g., 1 mol% extra XPhos) or lower the temperature. |

Experimental Workflow Diagram

The following decision tree guides the chemist through the execution and optimization process.

Figure 2: Decision tree for selecting and troubleshooting coupling conditions.

References

-

Suzuki-Miyaura Coupling of Nitrogen-Rich Heterocycles

-

Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[1]

- Source:Journal of the American Chemical Society (via NCBI/PMC).

- Relevance: Establishes baseline reactivity for pyrazole halides and the inhibitory effects of nitrogen lone pairs.

-

URL:[Link]

-

-

Regioselective Synthesis and Coupling of Iodopyrazoles

- Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.

- Source:RSC Advances (Royal Society of Chemistry).

- Relevance: Directly compares 4-iodo vs 5-iodo reactivity, confirming the feasibility of 5-iodo coupling under standard Pd conditions.

-

URL:[Link]

-

Buchwald Precatalysts (XPhos/SPhos)

-

Title: Formation of C–C Bonds via Palladium-Catalyzed Coupling Reactions.[1][3][4][5]

- Source:Organic Chemistry Portal (Summarizing seminal work by Buchwald et al.).

- Relevance: Provides the theoretical basis for using Dialkylbiaryl phosphines (XPhos) to overcome the steric hindrance of the N-Methyl group in 5-substituted pyrazoles.

-

URL:[Link]

-

-

Synthesis of 5-Aryl-1-methyl-1H-pyrazole-4-carbonitriles

Sources

- 1. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

Application Notes and Protocols for the Selective Reduction of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile to (5-iodo-1-methyl-1H-pyrazol-4-yl)methanamine

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, with numerous derivatives exhibiting a wide range of biological activities. Specifically, 5-amino- and 5-(aminomethyl)-1-methyl-1H-pyrazole derivatives serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. The title compound, 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile, is a key intermediate, and its selective reduction to the corresponding primary amine, (5-iodo-1-methyl-1H-pyrazol-4-yl)methanamine, presents a significant synthetic challenge. The presence of both a nitrile group and an iodo-substituent on the pyrazole ring necessitates a careful selection of reducing agents to achieve the desired transformation while preserving the carbon-iodine bond, which is susceptible to hydrogenolysis.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-based compounds. We will explore various reduction strategies, discuss the underlying chemical principles, and present field-proven protocols to address the chemoselectivity challenges inherent in this transformation.

The Chemoselectivity Challenge: Nitrile Reduction vs. Deiodination

The primary obstacle in the reduction of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile is the potential for the concomitant reduction of the carbon-iodine bond (deiodination). Aryl iodides are known to undergo hydrogenolysis under various reducing conditions, particularly with powerful reducing agents like lithium aluminum hydride (LAH) or during catalytic hydrogenation.[1][2] Therefore, the choice of reducing agent and reaction conditions is paramount to selectively reduce the nitrile functionality to a primary amine while leaving the iodo-substituent intact.

This guide will explore three distinct approaches to navigate this chemoselectivity challenge:

-

Lithium Aluminum Hydride (LAH) Reduction under Controlled Conditions: A powerful but potentially non-selective method.

-

Catalytic Hydrogenation with a Chemoselective Catalyst System: A greener approach that requires careful catalyst selection.

-

Borane-Based Reductions: Milder alternatives that may offer superior chemoselectivity.

Below, we provide a detailed analysis and step-by-step protocols for each of these methodologies.

Method 1: Lithium Aluminum Hydride (LAH) Reduction

Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines.[3][4] However, its high reactivity can also lead to the undesired reduction of the C-I bond.[1][2] To minimize deiodination, the reaction should be conducted at low temperatures and with careful monitoring.

Causality Behind Experimental Choices:

-

Low Temperature (0 °C to room temperature): Running the reaction at reduced temperatures helps to control the reactivity of LAH, thereby favoring the reduction of the more reactive nitrile group over the less reactive aryl iodide.

-

Anhydrous Conditions: LAH reacts violently with water.[2] Therefore, the use of dry solvents and an inert atmosphere is crucial for safety and to prevent quenching of the reagent.

-

Ethereal Solvents (THF, Diethyl Ether): LAH is soluble and stable in ethereal solvents. Tetrahydrofuran (THF) is often preferred due to its higher boiling point, which can be beneficial if gentle heating is required, although for this specific substrate, room temperature or below is recommended.

-

Careful Work-up (Fieser Method): The work-up procedure is critical for safely quenching the excess LAH and isolating the product. The Fieser work-up involves the sequential addition of water, aqueous sodium hydroxide, and then more water to form granular aluminum salts that are easily filtered.[5]

Experimental Protocol: LAH Reduction

Safety First: Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and protic solvents. Handle LAH in a fume hood, under an inert atmosphere (nitrogen or argon), and wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile | 1.0 | 246.98 | (e.g., 2.47 g, 10 mmol) |

| Lithium Aluminum Hydride (LAH) | 1.5 | 37.95 | 0.57 g, 15 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 72.11 | 100 mL |

| Water | - | 18.02 | For work-up |

| 15% Aqueous Sodium Hydroxide | - | 40.00 | For work-up |

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (0.57 g, 15 mmol) under a positive pressure of nitrogen.

-

Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C using an ice bath.

-

Dissolve 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile (2.47 g, 10 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.

-

Add the solution of the nitrile dropwise to the stirred LAH suspension at 0 °C over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the flask back to 0 °C.

-

Fieser Work-up: Cautiously and slowly add the following reagents sequentially while stirring vigorously:

-

0.6 mL of water

-

0.6 mL of 15% aqueous NaOH

-

1.8 mL of water

-

-

Allow the mixture to warm to room temperature and stir for an additional 30 minutes. A granular white precipitate of aluminum salts should form.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

-

Combine the filtrates and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain (5-iodo-1-methyl-1H-pyrazol-4-yl)methanamine.

Caption: Workflow for LAH reduction of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for nitrile reduction.[6] The choice of catalyst and reaction conditions is critical to prevent dehalogenation. While standard catalysts like Palladium on Carbon (Pd/C) are known to promote hydrodehalogenation, Raney Nickel can be a suitable alternative, especially when used under controlled conditions.[7] The addition of a base is often employed to suppress the formation of secondary and tertiary amine byproducts.

Causality Behind Experimental Choices:

-

Raney Nickel Catalyst: Raney Nickel is a versatile and cost-effective catalyst for nitrile hydrogenation.[8] It can be less prone to causing dehalogenation compared to palladium catalysts, although this side reaction can still occur.

-

Hydrogen Source: Molecular hydrogen (H₂) is the most common hydrogen source. Alternatively, transfer hydrogenation using a hydrogen donor like 2-propanol can be employed under milder conditions.[9]

-

Solvent: Ethanolic or methanolic ammonia is often used as the solvent to suppress the formation of secondary and tertiary amines by shifting the equilibrium away from imine condensation with the product amine.

-

Pressure and Temperature: These parameters need to be optimized. Higher pressures and temperatures can increase the reaction rate but also the risk of deiodination. Milder conditions are generally preferred.

Experimental Protocol: Catalytic Hydrogenation with Raney Nickel

Safety First: Handle hydrogen gas with extreme care in a well-ventilated area, away from ignition sources. Use a high-pressure reactor (autoclave) that is properly rated and maintained. Raney Nickel is pyrophoric when dry and should be handled as a slurry in water or ethanol.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile | 1.0 | 246.98 | (e.g., 2.47 g, 10 mmol) |

| Raney Nickel (50% slurry in water) | ~10% w/w | - | ~0.25 g |

| Ethanolic Ammonia (7N) | - | - | 100 mL |

| Hydrogen Gas (H₂) | - | 2.02 | (e.g., 50 psi) |

Procedure:

-

To a high-pressure autoclave, add 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile (2.47 g, 10 mmol) and ethanolic ammonia (100 mL).

-

Carefully add the Raney Nickel slurry (~0.25 g) to the reactor.

-

Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen gas to 50 psi.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via TLC or GC-MS.

-

Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain (5-iodo-1-methyl-1H-pyrazol-4-yl)methanamine.

Caption: Workflow for catalytic hydrogenation of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile.

Method 3: Borane-Based Reductions

Borane complexes, such as Borane-THF (BH₃·THF) or Borane-dimethyl sulfide (BH₃·SMe₂), are milder reducing agents for nitriles compared to LAH.[10][11] They often exhibit better chemoselectivity and may be less likely to cause deiodination.

Causality Behind Experimental Choices:

-

Borane-THF Complex: This reagent is a convenient source of borane. It is generally less reactive than LAH, which can be advantageous for selective reductions.

-

Anhydrous THF: Borane reagents are sensitive to moisture. THF is a suitable solvent as it forms a stable complex with borane.

-

Acidic Work-up: The intermediate borazine-type complexes formed during the reaction need to be hydrolyzed under acidic conditions to liberate the free amine.

Experimental Protocol: Borane-THF Reduction

Safety First: Borane-THF is flammable and can release flammable gases upon contact with water. Handle in a fume hood under an inert atmosphere.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile | 1.0 | 246.98 | (e.g., 2.47 g, 10 mmol) |

| Borane-THF complex (1 M in THF) | 2.0 | - | 20 mL, 20 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 72.11 | 50 mL |

| 3 M Hydrochloric Acid (HCl) | - | - | For work-up |

| 6 M Sodium Hydroxide (NaOH) | - | - | For work-up |

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile (2.47 g, 10 mmol) in anhydrous THF (50 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Add the Borane-THF complex (20 mL of a 1 M solution, 20 mmol) dropwise to the stirred solution of the nitrile at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C.

-

Work-up: Cautiously and slowly add 3 M HCl to the reaction mixture until the evolution of hydrogen gas ceases and the solution becomes acidic.

-

Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the borane-amine complex.

-

Cool the mixture to room temperature and then make it basic by the slow addition of 6 M NaOH.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain (5-iodo-1-methyl-1H-pyrazol-4-yl)methanamine.

Caption: Workflow for borane reduction of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile.

Conclusion and Recommendations

The selective reduction of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile to the corresponding amine is a challenging yet achievable transformation. The choice of methodology will depend on the available equipment, safety considerations, and the desired level of chemoselectivity.

-

For small-scale synthesis where potential over-reduction can be carefully monitored and controlled, Lithium Aluminum Hydride at low temperatures offers a rapid and effective solution.

-

For a greener and potentially more scalable approach, Catalytic Hydrogenation with Raney Nickel is a viable option, although careful optimization of reaction conditions is necessary to minimize deiodination.

-

Borane-based reductions present a milder alternative that may provide the highest chemoselectivity, making it an excellent choice when preservation of the iodo-substituent is the top priority.

It is strongly recommended to perform small-scale trial reactions to determine the optimal conditions for each specific substrate batch and to analyze the product mixture carefully for the presence of the deiodinated byproduct.

References

-

Brown, H. C.; Krishnamurthy, S. Selective reductions. XIV. Fast reaction of aryl bromides and iodides with lithium aluminum hydride in tetrahydrofuran. Simple convenient procedure for the hydrogenolysis of aryl bromides and iodides. The Journal of Organic Chemistry, 1973 , 38 (1), 189-191. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

-

Wikipedia. Nitrile reduction. [Link]

-

Wu, B.; et al. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008 , (x), 95-101. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Gowda, S.; Gowda, D. C. Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 2002 , 58 (11), 2211-2213. [Link]

-

Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

-

Wikipedia. Lithium aluminium hydride. [Link]

-

Chemguide. Reducing Nitriles to Primary Amines. [Link]

-

The Hive. Raney Nickel CTH Reduction of Nitro/Nitrile Groups. [Link]

-

Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. [Link]

-

The Reaction Map. Nitrile to Amine - Common Conditions. [Link]

-

Szostak, M.; et al. Electron Transfer Reduction of Nitriles Using SmI2–Et3N–H2O: Synthetic Utility and Mechanism. Organic Letters, 2014 , 16 (4), 1092-1095. [Link]

-

Satoh, T.; et al. A Novel and Selective Reduction of Nitriles to Primary Amines. Tetrahedron Letters, 1969 , 10 (52), 4555-4558. [Link]

-

Chemistry LibreTexts. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

-

Wikipedia. Raney nickel. [Link]

-

Haddenham, D.; et al. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 2009 , 74 (5), 1964-1970. [Link]

-

Crain, D.; et al. In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. Transactions of the Kansas Academy of Science, 2012 , 115 (3-4), 139-144. [Link]

-

Slideshare. 2. LiAlH4. [Link]

-

Organic Chemistry Portal. Reduction of nitriles. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. pubs.acs.org [pubs.acs.org]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. CN104311376A - New method for directly preparing aryl aldehyde from aryl nitrile - Google Patents [patents.google.com]

- 11. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

Scalable Synthesis Routes for 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile: A Technical Guide

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile is a key heterocyclic building block in modern drug discovery, valued for its utility in constructing complex molecular architectures through cross-coupling reactions. The strategic placement of the iodo group at the C5 position, adjacent to the N-methyl group, offers a reactive handle for derivatization, while the pyrazole core is a well-established pharmacophore present in numerous approved therapeutics. This guide provides a detailed examination of scalable synthesis routes to this important intermediate, focusing on chemical logic, process safety, and scalability. Two primary strategies are presented: a highly regioselective lithiation-iodination of a pre-formed pyrazole core and a classical cyclization approach using an iodinated precursor. This document is intended to provide researchers and process chemists with the technical insights and detailed protocols necessary to make informed decisions for the scalable production of this valuable compound.

Strategic Overview: Accessing the Target Scaffold

The synthesis of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile presents a key regiochemical challenge: the selective introduction of an iodine atom at the C5 position of the pyrazole ring. The two primary retrosynthetic approaches considered are:

-

Route A (Post-Cyclization Iodination): This strategy involves the initial synthesis of the 1-methyl-1H-pyrazole-4-carbonitrile core, followed by a regioselective C-H functionalization at the C5 position. This approach leverages the known acidity of the C5 proton on the pyrazole ring.

-

Route B (Pre-Cyclization Iodination): This alternative strategy involves constructing the pyrazole ring from precursors that already contain the requisite iodine atom. This pathway relies on the classic Knorr pyrazole synthesis or related cyclocondensation reactions.

This guide will detail a field-proven protocol for Route A, which offers superior regioselectivity, and a representative protocol for Route B, which may offer advantages in handling and operational simplicity.

Route A: Regioselective C5-Iodination via Directed Metalation

This is the preferred and most regiochemically precise route to the target molecule. The strategy is based on the principle of Directed ortho Metalation (DoM), where a directing group guides the deprotonation of an adjacent C-H bond.[1][2] In the case of N-substituted pyrazoles, the C5 proton is the most kinetically acidic, allowing for highly selective deprotonation with a strong organolithium base.[3] The resulting pyrazolide anion is then trapped with an iodine electrophile.

Workflow for Route A

Caption: Workflow for the Lithiation-Iodination Route.

Experimental Protocol: Route A

Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbonitrile

This procedure is a robust cyclocondensation reaction that is readily scalable. The reaction of methylhydrazine with ethoxymethylenemalononitrile proceeds cleanly to form the desired pyrazole core.

-

Materials:

-

Ethoxymethylenemalononitrile (1.0 eq)

-

Methylhydrazine (1.05 eq)

-

Ethanol (approx. 5 mL per gram of starting material)

-

-

Procedure:

-

To a stirred solution of ethoxymethylenemalononitrile in ethanol at room temperature, add methylhydrazine dropwise. A mild exotherm is typically observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction for the consumption of starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath for 1 hour.

-

The product often crystallizes directly from the reaction mixture. If not, concentrate the solvent under reduced pressure.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is typically of high purity (>95%) and can be used in the next step without further purification.

-

Step 2: Synthesis of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile

This protocol requires strict anhydrous and inert atmosphere techniques due to the use of n-butyllithium (n-BuLi), a pyrophoric reagent.[4][5]

-

Materials:

-

1-Methyl-1H-pyrazole-4-carbonitrile (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), typically 2.5 M in hexanes (1.2 eq)

-

Iodine (I₂) (1.3 eq)

-

-

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the procedure.

-

Dissolution: Dissolve 1-methyl-1H-pyrazole-4-carbonitrile in anhydrous THF (approx. 10 mL per gram of pyrazole).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The solution may change color upon deprotonation. Stir the mixture at -78 °C for 30-60 minutes.[3]

-

Quench: In a separate flask, dissolve iodine in anhydrous THF. Add this iodine solution dropwise to the cold pyrazolide anion solution. A color change from the deep red/brown of the iodine solution to a lighter yellow is indicative of the reaction.

-

Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) to yield the final product as a solid.

-

Route B: Cyclization of an Iodinated Precursor

This classical approach constructs the pyrazole ring using an iodinated building block, thereby avoiding the use of cryogenic and pyrophoric reagents. The primary challenge lies in the synthesis and stability of the iodinated β-ketonitrile precursor. This route is presented as a viable alternative where specialized equipment for low-temperature reactions is unavailable.

Workflow for Route Bdot

digraph "Route B Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];

}

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 5. enhs.uark.edu [enhs.uark.edu]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile

Welcome to the technical support guide for the purification of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile via recrystallization. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide practical, in-depth guidance and troubleshoot common issues encountered during the purification of this key synthetic intermediate. Our approach is grounded in fundamental chemical principles and validated through extensive laboratory experience.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the principles of recrystallization as they apply to 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile.

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

The perfect recrystallization solvent is one in which the compound of interest is highly soluble at elevated temperatures but poorly soluble at low temperatures.[1][2] This temperature-dependent solubility differential is the cornerstone of the technique.[3] For 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile, an effective solvent should meet the following criteria:

-

High Temperature Coefficient: The compound should dissolve readily in the boiling solvent but crystallize out efficiently upon cooling to room temperature or below.[2]

-

Impurity Solubility: The solvent should either dissolve impurities completely, even at low temperatures (so they remain in the mother liquor), or not dissolve them at all (allowing for removal by hot filtration).[4]

-

Chemical Inertness: The solvent must not react with the pyrazole compound.[2][4]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[2]

-

Safety: The solvent should be non-flammable, non-toxic, and inexpensive whenever possible.[2]

Q2: Based on its structure, what solvents should I start with for 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile?

The structure of 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile contains several polar functional groups: a pyrazole ring (a nitrogen-containing heterocycle), a nitrile group (-C≡N), and an iodo-substituent. These features suggest that polar organic solvents are a good starting point for screening.[5] A general rule of thumb is that solvents with functional groups similar to the solute are often effective.[6][7]

Based on reports for purifying similar pyrazole derivatives, the following solvents and solvent systems are recommended for initial screening:

-

Single Solvents: Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate, Water.[8][9][10]

-

Mixed Solvent Systems: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane.[7]

Q3: How do I perform a systematic solvent screen on a small scale?

Before committing your entire batch of crude product, a microscale solvent screen is essential.

Protocol: Small-Scale Solvent Screening

-

Preparation: Place approximately 10-20 mg of your crude 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile into several small, labeled test tubes.

-

Room Temperature Test: Add a potential solvent dropwise (e.g., 0.5 mL) to each test tube at room temperature. Agitate the mixture. If the compound dissolves completely, the solvent is too good and should be discarded as a primary solvent (it may be useful as the "soluble" component in a mixed-solvent system).[3]

-

Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point.[3] Add the hot solvent dropwise until the compound just dissolves.

-

Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, try gently scratching the inside of the test tube with a glass rod or placing it in an ice bath.

-

Evaluation: An ideal solvent is one that dissolves the compound when hot but yields a significant amount of crystalline precipitate upon cooling.

Troubleshooting Guide: Common Recrystallization Problems

This section provides solutions to specific issues that may arise during your experiment.

Q1: My compound isn't crystallizing, even after cooling in an ice bath. What went wrong?

This is a very common issue, typically caused by one of two scenarios:

-

Excess Solvent: This is the most frequent cause of crystallization failure.[11] If too much hot solvent was added, the solution will not become saturated upon cooling.

-

Solution: Gently heat the solution to evaporate some of the solvent. A rotary evaporator is ideal for this.[11] Once the volume is reduced, allow the solution to cool again.

-

-

Supersaturation: The solution may be supersaturated, a metastable state where the solute remains dissolved beyond its normal saturation point.[11]

-

Solution 1 (Seeding): Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a nucleation site for crystal growth.

-

Solution 2 (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass can act as nucleation sites.

-

Q2: My product has separated as an oil, not as crystals. How do I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of impurities is very high.[11] A low melting point relative to the solvent's boiling point increases this risk.[11]

-

Solution 1 (Reheat and Add Solvent): Heat the flask to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point, then allow it to cool much more slowly.[11]

-

Solution 2 (Slow Cooling): Very slow cooling can favor crystal formation over oiling. Insulate the flask by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature overnight.[11]

-

Solution 3 (Change Solvents): If oiling persists, the chosen solvent is likely unsuitable. Try a lower-boiling point solvent or a different solvent system altogether.

Q3: My final crystals are still colored. How can I get a pure white product?

Colored impurities can often be adsorbed onto the surface of activated carbon (charcoal).[2][12]

Protocol: Decolorization with Activated Carbon

-

Dissolve the crude compound in the appropriate amount of hot recrystallization solvent.

-

Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling when the carbon is added.

-

Add a very small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.[12]

-

Swirl the mixture and gently reheat it to boiling for a few minutes.

-

Perform a hot gravity filtration to remove the insoluble carbon particles.[12]

-

Allow the clear, colorless (or less colored) filtrate to cool and crystallize as usual.

CAUTION: Never add activated carbon to a boiling or superheated solution, as it can cause violent frothing and boil-over.

Q4: My final yield is very low. How can I improve my recovery?

While a 100% yield is impossible due to the compound's residual solubility in the cold solvent, you can maximize recovery:[3]

-

Use Minimal Solvent: Add just enough hot solvent to fully dissolve the compound. Any excess will retain more of your product in the mother liquor.[1]

-

Ensure Complete Cooling: Cool the solution thoroughly in an ice bath before filtration to minimize the solubility of your compound.

-

Wash with Ice-Cold Solvent: When washing the collected crystals in the filter funnel, use a minimal amount of fresh, ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.[12]

Data & Visualizations

Table 1: Properties of Potential Recrystallization Solvents

| Solvent | Boiling Point (°C) | Polarity | Comments |

| Water | 100 | High | Good for highly polar compounds; may require a co-solvent like ethanol. |

| Ethanol | 78 | High | A common and effective solvent for many nitrogen-containing heterocycles.[7][8] |

| Methanol | 65 | High | Similar to ethanol but more volatile. |

| Isopropanol | 82 | Medium-High | A good alternative to ethanol. |

| Acetonitrile | 82 | High | Aprotic polar solvent; can be effective. |

| Ethyl Acetate | 77 | Medium | Often used in a mixed system with a non-polar solvent like hexane.[6][7] |

| Acetone | 56 | Medium-High | Volatile; often used in mixed systems with hexane.[7] |

| Hexane / Heptane | 69 / 98 | Low | Non-polar; likely to be used as an "anti-solvent" in a mixed pair.[7] |

Diagrams

References

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

-

University of Missouri–St. Louis, Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectionn. Retrieved from [Link]

- Google Patents. (2009). DE102009060150A1 - Process for the purification of pyrazoles.

- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

-

ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Indian Journal of Chemistry (IJC). (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Retrieved from [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). recrystallization.pdf. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

Wellesley College. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 1354705-14-8 | 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile. Retrieved from [Link]

-

SciSpace. (n.d.). Current issues in recrystallization: a review. Retrieved from [Link]

-

SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Multiple nitrogen-containing heterocycles: Metal and non-metal assisted synthesis. Retrieved from [Link]

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. Recrystallization [sites.pitt.edu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. Buy 5-iodo-1-methyl-1H-pyrazole-4-carbonitrile (EVT-1670476) | 1516303-92-6 [evitachem.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. rsc.org [rsc.org]

- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazole | 288-13-1 [chemicalbook.com]

- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

Technical Support Center: Troubleshooting Deiodination in Pyrazole Coupling

Executive Summary

Deiodination (protodeiodination) is a pervasive failure mode in the cross-coupling of iodopyrazoles. Whether you are attempting to functionalize the carbon-iodine (C–I) bond via Suzuki-Miyaura coupling or preserve it during N-arylation, the loss of the iodine atom to form a hydro-dehalogenated byproduct (C–H) compromises yield and purity.

This guide analyzes the mechanistic roots of this side reaction—primarily the formation of Palladium-Hydride (Pd–H) species—and provides evidence-based protocols to suppress it.

Diagnostic Hub: What are you observing?

Scenario A: The "Disappearing Iodine" (Suzuki/Sonogashira)

-

Intent: You are trying to couple the iodine at the C4 position of a pyrazole.

-

Observation: The starting material is consumed, but the major product mass is

. -

Diagnosis: Hydrodehalogenation .[1][2] The oxidative addition occurred, but instead of transmetalation, the Pd(II) intermediate intercepted a hydride source and underwent reductive elimination to form the reduced pyrazole.

Scenario B: The "Collateral Damage" (N-Arylation)

-

Intent: You are trying to N-arylate a 4-iodopyrazole (keeping the iodine intact for a later step).

-

Observation: The N-arylation worked, but the iodine is gone or scrambled.

-

Diagnosis: Competitive Oxidative Addition . The Pd catalyst attacked the weak C–I bond (approx. 65 kcal/mol) faster than it facilitated the C–N coupling, or the reaction conditions (high temp, strong base) promoted iodine elimination.

Mechanistic Insight: The Pathway to Deiodination

To fix the problem, you must understand the "Hydride Leak." In Palladium catalysis, deiodination is rarely random; it is a specific catalytic cycle that competes with your desired cross-coupling.

The "Hydride Leak" Mechanism

-

Oxidative Addition: Pd(0) inserts into the C–I bond of the pyrazole (Py–I) to form LnPd(II)(Py)(I).

-

The Divergence:

-

Hydride Source: Common culprits include:

-

Alcohols:

-hydride elimination from alkoxide bases (e.g., isopropoxide from -

Amines:

-hydride elimination from alkylamines. -

Solvents: DMF and DMAc can decompose to form hydrides or stabilize Pd–H species.

-

-

Reductive Elimination: The LnPd(II)(Py)(H) species collapses, releasing Py–H (deiodinated product) and regenerating Pd(0).

Visualizing the Competition

Figure 1: The competition between the desired transmetalation and the undesired hydride transfer. If transmetalation is slow (due to sterics or poor base choice), the hydride pathway takes over.

Troubleshooting & Optimization Guide

Issue 1: Hydrodehalogenation during Suzuki Coupling

You are trying to react the Iodine, but it reduces to H.

| Parameter | Recommendation | Scientific Rationale |

| Solvent | Switch to Toluene or Dioxane. Avoid DMF/DMAc/Alcohols. | DMF and primary/secondary alcohols are notorious hydride donors via |

| Base | Use Inorganic Phosphates/Carbonates ( | Alkoxides with |

| Ligand | Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, | These ligands accelerate the oxidative addition and the reductive elimination of the desired product, outcompeting the slower hydride transfer side reaction. |

| Water | Add small amount of water (degassed). | Water is essential for activating the boronic acid (forming the boronate species), which speeds up transmetalation. Faster transmetalation = less time for deiodination. |

Issue 2: Iodine Loss during N-Arylation

You are trying to couple the Nitrogen, but the Iodine falls off.

The Golden Rule: Do NOT use Palladium for N-arylation of iodopyrazoles if you can avoid it. Palladium is inherently designed to attack C–I bonds.

Solution: Switch to Copper Catalysis (Ullmann/Chan-Lam) Copper undergoes oxidative addition to C–I bonds much more sluggishly than Palladium, making it orthogonal to aryl iodides under the right conditions.

-

Protocol: Use the Chan-Lam coupling (Boronic acid + Cu(OAc)2 + Air) for mild conditions that preserve the iodine.

-

If you must use Ullmann (Aryl Halide + Cu): Use a chelating ligand like DMEDA or 1,10-phenanthroline and keep temperatures below 100°C if possible.

Validated Experimental Protocols

Protocol A: "Iodine-Safe" Suzuki Coupling of 4-Iodopyrazole

Designed to couple the iodine while minimizing reduction to H.

-

Reagents:

-

4-Iodopyrazole substrate (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst:

(2 mol%) + XPhos (4-8 mol%) -

Base:

(3.0 equiv, finely ground) -

Solvent: Toluene:Water (10:1 ratio), rigorously degassed.

-

-

Procedure:

-

Charge solid reagents into a vial.

-

Evacuate and backfill with Argon (3x).

-

Add degassed Toluene/Water.

-

Heat to 80-100°C.

-

Key Check: Monitor conversion at 1 hour. Extended heating after conversion promotes deiodination of the product if the product is electron-rich.

-

-

Why this works: XPhos creates a highly active catalyst that couples faster than the deiodination background rate. Toluene removes the solvent-based hydride source.

Protocol B: N-Arylation of 4-Iodopyrazole (Preserving Iodine)

Designed to couple the Nitrogen onto an aryl boronic acid without touching the Iodine.

-

Reagents:

-

4-Iodopyrazole (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst:

(10-20 mol%) -

Base: Pyridine (1.0 equiv) or

-

Solvent: Dichloromethane (DCM) or Acetonitrile.

-

Additives: 4Å Molecular Sieves (optional, to keep dry).

-

-

Procedure:

-

Mix reagents in an open flask (requires oxygen/air).

-

Stir at Room Temperature for 12-24 hours.

-

-

Why this works: The Chan-Lam mechanism proceeds via a Cu(II)/Cu(III) cycle that activates the N-H and Boronic acid but is kinetically incompetent to oxidatively add into the C–I bond at room temperature.

FAQ: Rapid Fire Troubleshooting

Q: I see "Palladium Black" precipitating, and my reaction stalled. Is this related to deiodination?

A: Yes. Iodide ions released during the reaction can poison the catalyst by forming bridging

-

Fix: Add a soluble iodide scavenger or simply increase ligand loading (L:Pd ratio > 2:1) to keep the Pd solubilized.

Q: Can I use ethanol as a co-solvent? A: Avoid it if deiodination is a problem. Ethanol is a primary alcohol and a potent hydride source for Palladium. Use t-Amyl alcohol or water as the co-solvent instead.

Q: My product is forming, but then the iodine falls off after coupling. A: This is "Product Deiodination." If your product is electron-rich, it is still a substrate for oxidative addition.

-

Fix: Stop the reaction immediately upon consumption of starting material. Do not let it "cook" overnight.

References

-

Mechanisms of Dehalogenation: Navarro, O. et al. "Dehalogenation of Aryl Halides Mediated by Palladium/Imidazolium Salt Systems." Journal of Organic Chemistry. Link

-

Solvent Effects: Hunt, J. R. et al. "The Influence of Solvents on Dehalogenation in Cross-Coupling."[5] Green Chemistry. Link

-

Buchwald Ligand Guide: Martin, R. & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link

-

Chan-Lam Coupling Specifics: Qiao, J. X. & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis. Link

-

BenchChem Technical Note: "Managing Reaction Conditions to Prevent Dehalogenation." BenchChem Support Center. Link

Sources

Minimizing hydrolysis byproducts in pyrazole carbonitrile synthesis

Topic: Minimizing Hydrolysis Byproducts in Pyrazole Carbonitrile Synthesis Ticket ID: PYR-CN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Nitrile Survival" Paradox